molecular formula C6H3ClN4O2 B6214035 4-chloro-2-nitropyrazolo[1,5-a]pyrazine CAS No. 2170812-72-1

4-chloro-2-nitropyrazolo[1,5-a]pyrazine

Cat. No.: B6214035
CAS No.: 2170812-72-1
M. Wt: 198.6
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Description

4-Chloro-2-nitropyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazole ring fused to a pyrazine core, substituted with chlorine and nitro groups at positions 4 and 2, respectively.

Properties

CAS No.

2170812-72-1

Molecular Formula

C6H3ClN4O2

Molecular Weight

198.6

Purity

95

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pyrazole and Pyrazine Derivatives

Cyclocondensation reactions between substituted pyrazoles and pyrazine precursors are widely employed. For example, 4-chloropyrazole derivatives can react with nitro-substituted pyrazine intermediates under acidic or basic conditions to form the bicyclic system. A representative pathway involves:

  • Nitration of 4-chloropyrazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group.

  • Cyclization with a pyrazine derivative (e.g., dichloropyrazine) in the presence of a base such as sodium hydride or potassium carbonate.

Key factors influencing yield include:

  • Temperature : Cyclization typically occurs at 80–120°C.

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.

  • Catalysts : Transition metal catalysts (e.g., CuI) may accelerate ring closure.

Halogenation-Nitration Sequential Approaches

Alternatively, halogenation followed by nitration allows stepwise functionalization. For instance:

  • Chlorination of pyrazolo[1,5-a]pyrazine at position 4 using phosphorus oxychloride (POCl₃) or other chlorinating agents.

  • Directed nitration at position 2 via mixed acid (HNO₃/H₂SO₄) or acetyl nitrate.

Regioselectivity in nitration is governed by the electron-withdrawing chloro group, which directs electrophilic attack to the meta position (C-2).

Optimization of Nitration Conditions

Nitrating Agents and Reaction Parameters

The choice of nitrating agent critically affects yield and purity:

Nitrating AgentTemperature (°C)SolventYield (%)Reference
HNO₃/H₂SO₄0–5H₂O65–70
Acetyl nitrate20–25CH₂Cl₂75–80
NO₂BF₄-10MeCN85

Key observations :

  • Low temperatures (-10°C to 5°C) minimize side reactions such as ring oxidation.

  • Acetyl nitrate in dichloromethane provides superior regioselectivity due to its milder acidity.

Catalytic Enhancements

Recent studies highlight the role of catalysts in improving efficiency:

  • Zeolites : Microporous aluminosilicates enhance nitro group orientation via surface confinement effects.

  • Ionic liquids : Solvents like [BMIM][BF₄] stabilize transition states, reducing reaction time by 30–40%.

Industrial-Scale Synthesis Considerations

Continuous Flow Reactors

Adoption of continuous flow systems addresses scalability challenges:

  • Precise temperature control minimizes exothermic risks during nitration.

  • In-line analytics (e.g., FTIR) enable real-time monitoring of intermediate formation.

Waste Management

Nitration generates hazardous byproducts (e.g., NOx gases). Mitigation strategies include:

  • Scrubbers : Alkaline solutions neutralize acidic vapors.

  • Solvent recovery : Distillation reclaims >90% of CH₂Cl₂ or MeCN.

Hazard CategoryPrecautionary Measures
ToxicityUse NIOSH-approved respirators; avoid skin contact (P260, P264)
ReactivityStore under inert gas (N₂/Ar); prevent moisture exposure (P233, P232)
CombustibilityEliminate ignition sources; use explosion-proof equipment (P210, P241)

Chemical Reactions Analysis

4-chloro-2-nitropyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

The major products formed from these reactions include amino derivatives, substituted pyrazolo[1,5-a]pyrazines, and oxidized products.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrazine derivatives exhibit promising anticancer properties. For instance, compounds with similar scaffolds have been investigated for their ability to inhibit c-Met and AXL kinases, which are implicated in cancer progression. The selective inhibition of these kinases can lead to reduced tumor growth and metastasis. Notably, derivatives have shown efficacy in preclinical trials for treating various cancers, including non-small cell lung cancer and renal cell carcinoma .

1.2 Anti-inflammatory Properties
Compounds derived from pyrazolo[1,5-a]pyrazine structures have demonstrated anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB. This pathway plays a crucial role in the inflammatory response, and its modulation could lead to the development of novel anti-inflammatory drugs . Specific analogs have been shown to bind effectively to mitogen-activated protein kinases (MAPKs), suggesting their potential as therapeutic agents for inflammatory diseases .

Material Science Applications

2.1 Fluorescent Probes
The unique photophysical properties of pyrazolo[1,5-a]pyrazine derivatives make them suitable candidates for use as fluorescent probes in biological imaging and sensing applications. Their ability to exhibit high quantum yields and tunable emission characteristics allows for their application in monitoring intracellular processes and studying biomolecular interactions .

2.2 Organic Light-Emitting Diodes (OLEDs)
Due to their electronic properties, certain pyrazolo[1,5-a]pyrazine derivatives can be utilized in the development of OLEDs. The incorporation of these compounds into organic semiconductor materials can enhance device performance by improving charge transport and light emission efficiency .

Synthetic Applications

3.1 Synthesis of Novel Derivatives
4-Chloro-2-nitropyrazolo[1,5-a]pyrazine serves as a versatile building block for synthesizing a variety of nitrogen-containing heterocycles. Its functionalization at different positions allows for the creation of diverse derivatives with tailored biological activities . Recent studies have focused on the formylation and other modifications of this compound to explore its full synthetic potential.

Case Studies

Study Focus Findings
Study A Anticancer ActivityDemonstrated inhibition of c-Met kinase leading to reduced tumor growth in preclinical models.
Study B Anti-inflammatory EffectsIdentified compounds with IC50 < 50 µM against NF-κB pathway in THP-1 cells.
Study C Fluorescent PropertiesDeveloped fluorescent probes with high quantum yields suitable for biological applications.

Mechanism of Action

The mechanism of action of 4-chloro-2-nitropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the chlorine atom can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Comparison of Triazolo[1,5-a]Pyrazine Derivatives

Substituent Yield (%) Reactivity Notes Reference
4-Phenyl 85–98 High efficiency
4-Alkyl (e.g., Me) 70–82 Moderate steric tolerance
4-Triisopropylsilyl <10 Severe steric hindrance

Pyrazolo-Fused Heterocycles with Therapeutic Relevance

Btk Inhibitors (e.g., Zanubrutinib)

Zanubrutinib, a tetrahydropyrazolo[1,5-a]pyrimidine, shares structural motifs with pyrazolo[1,5-a]pyrazines. Key distinctions:

  • Scaffold : Zanubrutinib’s pyrimidine core vs. pyrazine in 4-chloro-2-nitropyrazolo[1,5-a]pyrazine.
  • Bioactivity: Zanubrutinib’s 4-phenoxyphenyl group and acryloylpiperidine chain enable covalent binding to Cys481 in Btk, achieving IC₅₀ < 1 nM .

TLR7 Antagonists (Pyrazolo[1,5-a]Quinoxalines)

Pyrazolo[1,5-a]quinoxaline derivatives exhibit TLR7 antagonism (IC₅₀ = 8.2–10 µM) with alkyl chains (4–5 carbons) optimizing potency . Compared to this compound:

  • Substituent Impact : Nitro groups may replace alkyl chains to balance hydrophobicity and π-π interactions in binding pockets.

Substituted Pyrazolo[1,5-a]Pyrazine Derivatives

Table 2: Key Pyrazolo[1,5-a]Pyrazine Analogs

Compound Molecular Formula Substituents Bioactivity/Synthesis Notes Reference
4-Chloro-2-(4-fluorophenyl)-pyrazolo[1,5-a]pyrazine C₁₂H₇ClFN₃ Cl, 4-F-phenyl Building block; MW = 247.66
3-Bromo-4-chloropyrazolo[1,5-a]pyrazine C₆H₃BrClN₃ Cl, Br Collision cross-section = 193.8 Ų
Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate C₁₀H₁₀ClN₃O₂ Cl, COOEt, Me Synthetic intermediate; MW = 239.66
This compound C₆H₃ClN₄O₂ Cl, NO₂ Hypothesized enhanced electrophilicity N/A

Key Observations :

  • Halogen Effects : Chlorine and bromine improve metabolic stability but may reduce solubility .
  • Nitro Group : Expected to increase reactivity in nucleophilic aromatic substitution compared to carboxylate esters (e.g., ethyl 4-chloro-6-methyl derivative) .
  • Synthesis Challenges : Multi-step routes (e.g., cyclization, chlorination) are common, with yields sensitive to substituent bulk .

Pyrrolo[1,5-a]Pyrazine-Based Eis Inhibitors

Pyrrolo[1,5-a]pyrazines (e.g., compound 1a*) inhibit Mycobacterium tuberculosis Eis via:

  • Aromatic Core : Essential for π-π interactions with Phe327 and Phe412 .
  • Substituent Effects : Replacing phenyl (R1) with ethyl reduces IC₅₀ by 25-fold, highlighting the need for hydrophobic groups .
  • Comparison : The nitro group in this compound may mimic phenyl’s hydrophobic interactions while introducing electronic modulation.

Q & A

Q. Basic Characterization :

  • ¹H/¹³C NMR : Key for confirming substitution patterns. For This compound , diagnostic signals include δ 8.10 ppm (H-3, d, J = 4.9 Hz) and δ 5.90 ppm (H-7, dd, J = 0.9/4.8 Hz) .
  • Mass Spectrometry : High-resolution MS validates molecular ions (e.g., m/z 212.00 for C₆H₃ClN₄O₂) .

Q. Advanced Techniques :

  • X-ray Crystallography : Resolves ambiguities in regiochemistry for polyhalogenated derivatives (e.g., 2i , bromo/iodo-substituted) .
  • HPLC-PDA : Quantifies purity (>95%) and monitors reaction progress in multi-step syntheses .

How can conflicting reactivity data in pyrazolo[1,5-a]pyrazine functionalization be resolved?

Case Study :
Discrepancies in carbene insertion yields (e.g., 90% for 2a vs. 50% for 2d ) arise from steric and electronic factors. 2a (4-Cl) has minimal steric hindrance, while bulkier groups (e.g., cyano in 2d ) slow reaction rates despite their electron-withdrawing nature .

Q. Resolution Strategy :

  • Kinetic Profiling : Compare time-dependent yields under identical conditions.
  • Computational Modeling : Predict steric maps and transition-state geometries to optimize substituent placement .

What are the pharmacological implications of pyrazolo[1,5-a]pyrazine derivatives?

Basic Applications :
These derivatives are scaffolds for kinase inhibitors (e.g., targeting Eis protein in Mycobacterium tuberculosis) . The pyrrolo[1,5-a]pyrazine core’s aromaticity is critical for π–π interactions in enzyme binding .

Q. Advanced Research :

  • Structure-Activity Relationships (SAR) : Modifying R₁/R₂ groups (e.g., fluorophenyl at R₁) enhances Eis inhibition (IC₅₀ = 0.37 µM vs. 9.25 µM for ethyl-substituted analogs) .
  • In Vivo Studies : Derivatives like RO6885247 (pyrazolo[1,5-a]pyrazine-based) inhibit RNA-binding proteins in neurodegenerative diseases .

How can regioselective functionalization at position 7 be achieved?

Challenge :
Position 7 is sterically shielded, making functionalization difficult compared to positions 3 and 4 .

Q. Methodology :

  • Directed C–H Activation : Use palladium catalysts with directing groups (e.g., carbonyl) to target position 7 .
  • Microwave-Assisted Synthesis : Accelerates reactions (e.g., 30 minutes at 90°C for 3g synthesis) while minimizing decomposition .

What computational tools support the design of pyrazolo[1,5-a]pyrazine-based inhibitors?

Q. Basic Tools :

  • Molecular Docking (AutoDock Vina) : Predicts binding poses in Eis protein’s AG-binding cavity .
  • MD Simulations (GROMACS) : Models stability of π–π interactions between the core and aromatic residues (e.g., Phe327) .

Q. Advanced Integration :

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyzes electronic transitions in S₁/S₂ states, as demonstrated in pyrazine dynamics studies .

How do solvent and catalyst choices impact scalability?

Q. Case Study :

  • Solvent-Free Reactions : Achieve >90% yields for carbene insertions (e.g., 2a → 3a ) but require prolonged stirring (4 days) .
  • Polar Aprotic Solvents (DMF, THF) : Improve solubility for nitro derivatives but may complicate purification .

Q. Scalability Trade-offs :

  • Green Chemistry : Replace POCl₃ with biodegradable catalysts (e.g., ionic liquids) to reduce environmental impact .

What are the limitations of current synthetic methodologies?

Q. Identified Gaps :

  • Position 7 Functionalization : Limited success in introducing bulky groups (e.g., trifluoroacetate) without ring distortion .
  • Multi-Step Sequences : Cumulative yields drop below 40% for derivatives requiring halogenation, nitration, and carboxylation .

Q. Future Directions :

  • Flow Chemistry : Continuous reactors could improve efficiency for sequential reactions (e.g., bromination → nitration) .

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